molecular formula C16H22N4O2 B2629296 Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate CAS No. 2173999-49-8

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate

Cat. No. B2629296
CAS RN: 2173999-49-8
M. Wt: 302.378
InChI Key: PVRCYKVOJOIKLO-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate is a complex organic compound. It likely contains a pyrrolidine core, which is a five-membered ring with one nitrogen atom . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate have been synthesized using biocatalysts based on carbonyl reductase .

Scientific Research Applications

Stereoselective Synthesis

  • Research has demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting methodologies for obtaining cis and trans isomers through reactions with L-selectride and Mitsunobu reaction, respectively (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Enzyme-catalyzed Kinetic Resolution

  • The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was reported, providing a new resolution method with significant enantioselectivity. This resolution led to the preparation of enantiomerically pure compounds, demonstrating the utility of enzyme catalysis in achieving high enantioselectivities (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).

Chiral Auxiliary Applications

  • Another study introduced new chiral auxiliaries and their applications in dipeptide synthesis, showcasing the preparation of enantiomerically pure compounds and highlighting the effectiveness of these auxiliaries in various chemical transformations (Studer, Hintermann, & Seebach, 1995).

Boc Group Migration Mechanism

  • A mechanism for N→O tert-butyloxycarbonyl (Boc) migration was reported, involving an unusual nine-membered cyclic transition state. This study underscores the intricacies of Boc group migration and its implications for synthetic strategies (Xue & Silverman, 2010).

Synthesis of Key Intermediates

  • Syntheses of key intermediates for natural products and pharmaceuticals have been described, such as the preparation of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, illustrating the role of these intermediates in the biosynthesis of essential biomolecules (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

properties

IUPAC Name

tert-butyl (3R,4R)-3-azido-4-benzylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-13(14(11-20)18-19-17)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRCYKVOJOIKLO-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.